molecular formula C14H14N2O3 B6414345 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% CAS No. 1261937-74-9

3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95%

Cat. No. B6414345
CAS RN: 1261937-74-9
M. Wt: 258.27 g/mol
InChI Key: LLHSBIXRGHUIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethoxyphenyl)-6-aminopicolinic acid, also known as 3-EAPA, is a synthetic organic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. In addition, 3-EAPA has been studied for its potential to act as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation.

Scientific Research Applications

3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been studied for its potential to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. In addition, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been studied for its potential to act as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation. It has also been studied for its ability to inhibit bacterial growth and as a potential treatment for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% is not fully understood. However, it is thought to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. It is also believed to act as an anti-inflammatory agent, an anti-cancer agent, and an inhibitor of cell growth and proliferation.
Biochemical and Physiological Effects
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been shown to inhibit the growth of several types of cancer cells, including colon, breast, and prostate cancer cells. It has also been shown to inhibit the growth of bacteria, including E. coli and S. aureus. In addition, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been shown to reduce inflammation and to inhibit the activity of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and can be isolated by recrystallization from aqueous ethanol. However, one of the major limitations of using 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% in laboratory experiments is its lack of selectivity, as it has been shown to inhibit the activity of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases.

Future Directions

The potential applications of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% are numerous, and further research is needed to determine its efficacy in the treatment of various diseases and conditions. Future research should focus on its potential as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation. In addition, further research should be conducted to determine its potential as a treatment for Alzheimer’s disease and its ability to inhibit bacterial growth. Finally, further research should be conducted to determine the selectivity of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% and its potential to act as an inhibitor of specific enzymes.

Synthesis Methods

3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% is synthesized by a multi-step reaction, beginning with the reaction of 3-ethoxyphenylacetic acid with 2-chloro-1-methylpyrrolidine to form 3-ethoxyphenyl-2-chloropyrrolidine. This compound is then reacted with 6-amino-1-methylpyrrolidine to form the desired product, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95%. The reaction is typically carried out in anhydrous dimethylformamide (DMF) and the product is isolated by recrystallization from aqueous ethanol.

properties

IUPAC Name

6-amino-3-(3-ethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(17)18/h3-8H,2H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHSBIXRGHUIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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